molecular formula C26H29N3O6S B2924835 methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878060-16-3

methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No.: B2924835
CAS No.: 878060-16-3
M. Wt: 511.59
InChI Key: DORFLUQBZBXQIJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a synthetic organic compound featuring a complex heterocyclic architecture. Its structure integrates an indole core substituted with a sulfonylacetamide group linked to a 4-methylpiperidin-1-yl moiety and a methyl benzoate ester (Figure 1).

Properties

IUPAC Name

methyl 4-[[2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6S/c1-18-11-13-28(14-12-18)25(31)16-29-15-23(21-5-3-4-6-22(21)29)36(33,34)17-24(30)27-20-9-7-19(8-10-20)26(32)35-2/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORFLUQBZBXQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a combination of piperidine, indole, and sulfonamide moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H24N4O4S\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{4}\text{S}

Key Functional Groups:

  • Indole Moiety : Known for its role in various biological processes and as a scaffold in drug design.
  • Piperidine Ring : Often associated with neuroactive compounds and enzyme inhibitors.
  • Sulfonamide Group : Commonly involved in antibacterial activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Receptor Modulation : It may interact with various receptors involved in neurological pathways, potentially affecting mood and cognitive functions.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

Research findings indicate that this compound possesses various biological activities:

Activity Description Reference
AChE InhibitionExhibited significant inhibition of AChE, indicating potential for Alzheimer's treatment.
Antioxidant EffectsDemonstrated moderate antioxidant activity in vitro.
Neuroprotective EffectsPotential to protect neuronal cells against apoptosis induced by oxidative stress.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Study on AChE Inhibitors : A series of derivatives were synthesized to evaluate their AChE inhibitory activities. The most potent compound exhibited an IC50 value significantly lower than that of standard drugs used in Alzheimer's treatment, showcasing the therapeutic promise of similar structures .
  • Neuroprotective Studies : Research involving piperidine derivatives indicated their ability to cross the blood-brain barrier (BBB), enhancing their potential as neuroprotective agents against neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Key structural analogs from the evidence are compared below:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target compound: Methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate* Not provided ~C₃₀H₃₄N₄O₆S† ~594.7† Indole, sulfonylacetamide, 4-methylpiperidine, methyl benzoate
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate 1239034-70-8 C₂₁H₂₂N₂O₂ 334.41 Pyridoindole, methyl benzoate
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide 874587-83-4 C₂₁H₂₃N₃O₆S₂ 477.55 Benzisothiazol-1,1-dioxide, sulfonylphenylacetamide, 4-methylpiperidine
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide 878060-00-5 C₂₅H₂₆F₃N₃O₄S 521.6 Indole, sulfonylacetamide, 4-methylpiperidine, trifluoromethylphenyl

*Hypothetical molecular formula and weight inferred from structural analogs.

Key Observations:
  • Core Heterocycles : The target compound and share an indole-sulfonylacetamide backbone, whereas and use pyridoindole and benzisothiazol-1,1-dioxide cores, respectively.
  • Substituent Diversity : The methyl benzoate group in the target compound distinguishes it from , which features a trifluoromethylphenyl acetamide. The trifluoromethyl group in may enhance metabolic stability compared to the ester in the target compound .
  • Piperidine Modifications : All analogs include a 4-methylpiperidine group, suggesting shared targeting of enzymes or receptors with hydrophobic binding pockets .

Research and Patent Landscape

  • Patent EP 2 402 347 A1 : Includes thieno[3,2-d]pyrimidinyl and morpholinyl derivatives, highlighting the therapeutic relevance of sulfonamide and piperidine motifs in kinase inhibition.
  • Structural Activity Relationships (SAR) : The trifluoromethyl group in may improve target binding affinity compared to the methyl benzoate in the target compound, as fluorinated groups often enhance lipophilicity and bioavailability .

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